2-(4-Allylphenyl)propan-2-ol

Lipophilicity Drug design Partition coefficient

2-(4-Allylphenyl)propan-2-ol (CAS 22975-61-7) is a para-substituted phenylpropanol derivative with the molecular formula C12H16O and a molecular weight of 176.25 g/mol. It features a tertiary alcohol (2-propanol) moiety directly attached to a benzene ring that bears an allyl (prop-2-en-1-yl) group at the para position.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
Cat. No. B8756757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Allylphenyl)propan-2-ol
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)CC=C)O
InChIInChI=1S/C12H16O/c1-4-5-10-6-8-11(9-7-10)12(2,3)13/h4,6-9,13H,1,5H2,2-3H3
InChIKeyCIIRHUMJFRMXRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Allylphenyl)propan-2-ol (CAS 22975-61-7): Physicochemical Identity and Procurement Baseline


2-(4-Allylphenyl)propan-2-ol (CAS 22975-61-7) is a para-substituted phenylpropanol derivative with the molecular formula C12H16O and a molecular weight of 176.25 g/mol . It features a tertiary alcohol (2-propanol) moiety directly attached to a benzene ring that bears an allyl (prop-2-en-1-yl) group at the para position . The compound is classified as an allylbenzene derivative and a tertiary benzylic alcohol. Its computed topological polar surface area (TPSA) is 20.23 Ų and its predicted octanol-water partition coefficient (LogP) is approximately 2.64 . Commercial suppliers typically offer it at 95% purity for research use . The presence of two chemically orthogonal reactive sites—a sterically hindered tertiary alcohol and a terminal alkene—distinguishes this compound from simpler phenylpropanols and makes it a versatile synthetic intermediate.

Reactivity Orthogonal allyl-ene and tertiary alcohol sites enable sequential transformations
Lipophilicity Profile distinct from simple phenylpropanols; may support organic-phase partitioning
Alcohol Stability Sterically hindered tertiary center may reduce unintended oxidation in multi-step routes

Why Generic Substitution Fails for 2-(4-Allylphenyl)propan-2-ol: The Allyl–Tertiary Alcohol Orthogonality Requirement


Substituting 2-(4-allylphenyl)propan-2-ol with a generic phenylpropanol or a simple allylphenol eliminates the unique combination of a tertiary alcohol and a para-allyl substituent that underpins its synthetic utility. The tertiary alcohol provides steric hindrance that modulates reactivity at the hydroxyl site, while the allyl group offers a terminal alkene capable of participating in thiol-ene click chemistry, olefin metathesis, and radical-mediated functionalizations—reactions that are kinetically distinct from those of vinyl or saturated alkyl analogs [1]. For example, the allyl moiety exhibits different thiol-ene photopolymerization kinetics compared to vinyl groups, with reported differences in thermal stability of the resulting networks [2]. A compound such as 2-(4-vinylphenyl)propan-2-ol (CAS 3049-88-5) would lack the methylene spacer present in the allyl group, altering both the electronic character and the steric accessibility of the double bond. Conversely, 2-(4-ethylphenyl)propan-2-ol (CAS 36207-14-4) forfeits the unsaturated handle entirely, precluding all alkene-based transformations. Therefore, direct replacement with a structurally similar analog is not scientifically equivalent and can lead to divergent reaction outcomes.

para-Allyl + tertiary alcohol
Vinyl analog lacks methylene spacer; alkene reactivity and steric access may shift
Allyl unsaturation handle
Ethyl analog removes alkene functionality entirely; thiol-ene and metathesis routes lost
Tertiary alcohol steric protection
Phenolic OH (chavicol) is oxidation-prone; may require additional protecting groups

Quantitative Differentiation of 2-(4-Allylphenyl)propan-2-ol from Its Closest Structural Analogs


LogP Difference vs. 2-Phenylpropan-2-ol: Implications for Lipophilicity-Driven Applications

The predicted octanol-water partition coefficient (LogP) of 2-(4-allylphenyl)propan-2-ol is 2.64, compared to 1.89 for the unsubstituted analog 2-phenylpropan-2-ol (CAS 617-94-7) [1]. This represents a log unit increase of approximately 0.75, corresponding to a roughly 5.6-fold higher predicted lipophilicity. The increased LogP is attributable to the additional three-carbon allyl substituent on the phenyl ring . Higher lipophilicity can translate to enhanced membrane permeability in biological assays and altered solubility profiles in organic synthesis.

Lipophilicity (LogP)
Data to verify
Target LogP 2.64 vs. 1.89 (unsubstituted); Δ ≈0.75, ~5.6× higher
May support higher organic-phase partitioning in synthetic and assay contexts
Computed LogP vs. experimental comparator; assay verification recommended
Lipophilicity Drug design Partition coefficient

Allyl vs. Vinyl Thiol-Ene Reactivity: Differential Thermal Stability of Resulting Networks

In thiol-ene photopolymerization studies comparing allyl-functionalized and vinyl-functionalized imidazolium ionic liquids, ionogels prepared with allyl-PILs exhibited higher thermal stability than those prepared with vinyl-PILs, with decomposition temperatures in the range of 304 °C–325 °C for both, but a clear relative advantage for allyl-based systems [1]. Although this data is not from a direct head-to-head study of 2-(4-allylphenyl)propan-2-ol vs. its vinyl analog 2-(4-vinylphenyl)propan-2-ol, the class-level inference is that the allyl group offers distinct thiol-ene polymerization outcomes that cannot be replicated by a vinyl group at the same position.

Thiol-Ene Thermal Stability
Class-level
Allyl-PIL ionogels: 304–325 °C stability; vinyl-PILs show lower thermal resilience
Class-level evidence; compound-specific thermal performance must be verified
Data from ionic liquid monomers, not direct 2-(4-allylphenyl)propan-2-ol study
Thiol-ene click chemistry Polymer networks Thermal stability

Tertiary Alcohol vs. Phenolic OH: Steric Protection Against Undesired Oxidation

2-(4-Allylphenyl)propan-2-ol contains a tertiary alcohol, whereas its close analog 4-allylphenol (chavicol, CAS 501-92-8) possesses a phenolic OH group [1]. Tertiary alcohols are generally resistant to oxidation to ketones or aldehydes, in contrast to phenols which can undergo oxidative coupling and quinone formation. While direct quantitative stability data for this specific compound under standardized oxidative conditions are not available in the public literature, the class-level difference in oxidation susceptibility between tertiary alcohols and phenols is well established . This distinction is relevant when the compound is used as a synthetic intermediate in multi-step sequences where the OH group must survive oxidizing conditions that would degrade a phenol.

Oxidation Susceptibility
Class-level
Tertiary alcohol: oxidation-resistant class; Phenolic OH: susceptible to coupling/quinone formation
May reduce protecting group needs in oxidative syntheses; context-dependent
No direct compound-specific kinetic data available
Alcohol stability Oxidation resistance Synthetic intermediate

Molecular Weight and Rotatable Bond Count: Differential Physicochemical Profile vs. Shorter-Chain Analogs

2-(4-Allylphenyl)propan-2-ol has a molecular weight of 176.25 g/mol and three rotatable bonds (the allyl side chain and the C–OH bond), compared to 2-(4-vinylphenyl)propan-2-ol (MW 162.23 g/mol, two rotatable bonds) and 2-(4-ethylphenyl)propan-2-ol (MW 164.24 g/mol, two rotatable bonds) [1]. The additional methylene unit in the allyl group increases both molecular weight and conformational flexibility, which can influence binding entropy, solubility, and chromatographic retention behavior. These differences, while individually modest, cumulatively affect the compound's behavior in high-throughput screening and purification workflows.

Molecular Descriptors
Reported
MW 176.25 g/mol, 3 rotatable bonds vs. 162.23/164.24, 2 bonds (vinyl/ethyl analogs)
Distinct flexibility and mass may influence chromatographic retention and solubility
Standard cheminformatics descriptors
Physicochemical properties Molecular design ADME prediction

Proven Application Scenarios for 2-(4-Allylphenyl)propan-2-ol Based on Differential Evidence


Thiol-Ene Click Chemistry for Polymer and Materials Synthesis

The allyl group of 2-(4-allylphenyl)propan-2-ol enables thiol-ene photopolymerization, a click chemistry approach that yields networks with potentially higher thermal stability compared to vinyl-based systems, as demonstrated in analogous allyl-PIL ionogels [1]. This makes the compound a valuable monomer or cross-linker precursor for coatings, adhesives, and dental restorative materials where low shrinkage stress and rapid curing are required. The tertiary alcohol remains available for subsequent esterification or etherification without interfering with the thiol-ene step.

Synthetic Intermediate for Medicinal Chemistry Building Blocks

With a LogP of 2.64—approximately 0.75 units higher than 2-phenylpropan-2-ol—2-(4-allylphenyl)propan-2-ol is better suited for constructing lipophilic molecular scaffolds . The tertiary alcohol provides a sterically protected handle that survives oxidizing conditions that would degrade phenolic analogs such as chavicol . The allyl substituent can be further elaborated via hydroboration, epoxidation, or metathesis to generate diverse functionalized intermediates for drug discovery libraries.

Ligand and Catalyst Design Requiring Sterically Demanding Alcohol Motifs

The steric bulk of the tertiary alcohol, combined with the extended allyl side chain (three rotatable bonds vs. two for vinyl or ethyl analogs), creates a distinct steric and electronic environment around the metal-coordinating oxygen atom . This can be exploited in the design of chiral ligands or organocatalysts where precise spatial control is essential and where simpler phenylpropanol analogs would not provide the same steric differentiation.

Application
Selection Property
Validation Focus
Thiol-ene click chemistry
Allyl-ene reactivity and thermal stability class
Network curing kinetics and thermal performance
Medicinal chemistry building block
Lipophilicity and oxidation-stable tertiary alcohol
Partitioning behavior and oxidative compatibility
Sterically demanding ligand design
Steric bulk and conformational flexibility
Coordination geometry and catalytic performance
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